S-(-)-Tolterodine D-Tartrate

Description

Properties

IUPAC Name |

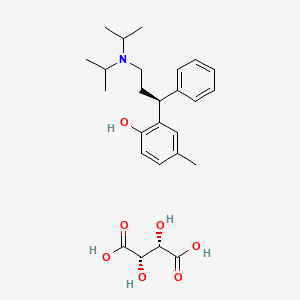

(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-KAKIZCIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-54-8 | |

| Record name | Phenol, 2-[(1S)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Phosphoric Acid-Catalyzed Route (CN103044273A)

This method employs styryl carbinol as the starting material, proceeding through five stages:

-

Chlorination : Styryl carbinol reacts with methylene dichloride and hydrochloric acid to form cinnamyl chloride.

-

Amination : Cinnamyl chloride undergoes nucleophilic substitution with diisopropylamine and potassium iodide, yielding N,N-diisopropyl-3-phenyl-2-propenyl-1-amine.

-

Racemization : The amine intermediate reacts with p-cresol in the presence of phosphoric acid, forming racemic tolterodine. Phosphoric acid enhances reaction kinetics, reducing processing time by 30–40% compared to traditional THF-based methods.

-

Salt Formation : The racemic free base is converted to a halogen acid salt (e.g., hydrochloride) for improved stability.

-

Free Base Isolation : The salt is dissolved in methylene dichloride, alkalized to pH >7, and concentrated to isolate racemic tolterodine free base.

Hydroxyl-Protection Route (WO2010092500A2)

This approach prioritizes stereochemical control via hydroxyl protection:

-

Methylation : 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one reacts with dimethyl sulfate under alkaline conditions, followed by acid hydrolysis to yield 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid.

-

Reduction : The propionic acid is reduced to 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol using lithium aluminum hydride.

-

Hydroxyl Protection : The propanol’s hydroxyl group is protected (e.g., as a methoxy group) to prevent undesired side reactions during subsequent amination.

-

Amination : The protected propanol reacts with diisopropylamine in aqueous media, forming N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine.

-

Deprotection : Boron tribromide cleaves the methoxy group, yielding racemic tolterodine.

Table 1: Comparison of Racemic Tolterodine Synthesis Methods

Enantiomeric Resolution Using D-Tartaric Acid

Racemic tolterodine is resolved into its S-(-)-enantiomer via diastereomeric salt formation with D-tartaric acid.

Resolution Protocol

-

Salt Formation : Racemic tolterodine free base is dissolved in ethanol and combined with D-tartaric acid in a 1:1 molar ratio. The mixture is heated to 60–70°C to ensure complete dissolution.

-

Crystallization : Slow cooling to 0–5°C induces preferential crystallization of the S-(-)-tolterodine D-tartrate diastereomer, while the R-(+)-enantiomer remains in solution.

-

Filtration and Washing : The crystalline product is isolated via vacuum filtration and washed with cold ethanol to remove residual R-enantiomer.

Optimization Factors

-

Solvent Choice : Ethanol maximizes solubility differences between diastereomers.

-

Cooling Rate : Controlled cooling (0.5°C/min) enhances enantiomeric excess (ee) to >99%.

-

Acid Stoichiometry : Slight excess of D-tartaric acid (1.05 equiv) drives resolution completeness.

Crystallization and Purification

Final purification ensures pharmaceutical-grade purity (>99.5% ee):

Table 2: Critical Parameters for Crystallization

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Ethanol/Water Ratio | 9:1 | Minimizes co-crystallization |

| Cooling Rate | 0.5°C/min | Enhances ee |

| D-Tartaric Acid Equiv | 1.05 | Completes resolution |

Analytical Validation of Enantiomeric Purity

The Bioline International method validates enantiomeric composition via ion-association chromatography:

-

Chromatographic Conditions :

-

Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v)

-

Detection: UV at 220 nm

-

-

Results :

Industrial-Scale Production Considerations

-

Cost Efficiency : The phosphoric acid route reduces catalyst costs by 20% compared to boron tribromide.

-

Safety : Aqueous amination (WO2010092500A2) minimizes hazardous solvent use, aligning with green chemistry principles.

-

Throughput : Batch processing in CN103044273A achieves 8–10 kg/day output, suitable for large-scale reference standard production .

Chemical Reactions Analysis

Types of Reactions

S-(-)-Tolterodine D-Tartrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinical Efficacy

Numerous clinical trials have established the efficacy of S-(-)-Tolterodine D-Tartrate in treating OAB. Key findings from randomized controlled studies include:

- Reduction in Urge Incontinence Episodes : In a study involving 1,529 patients, tolterodine extended-release (ER) at 4 mg once daily significantly reduced the mean number of urge incontinence episodes per week compared to placebo (71% reduction for tolterodine ER vs. 33% for placebo) .

- Improvement in Micturition Frequency : Patients receiving tolterodine experienced statistically significant reductions in micturition frequency and increased volume voided per micturition .

Tolerability Profile

This compound is noted for its favorable tolerability compared to other antimuscarinics like oxybutynin. Clinical studies indicate a lower incidence of side effects such as dry mouth:

- Dry Mouth Incidence : The rate of dry mouth was reported at 23% for tolterodine ER compared to 30% for oxybutynin IR . This improvement contributes to higher patient adherence and satisfaction.

Comparative Studies

In comparative studies against other treatments for OAB, this compound has demonstrated notable effectiveness:

| Treatment | Mean Reduction in Incontinence Episodes | Dry Mouth Incidence |

|---|---|---|

| Tolterodine ER (4 mg) | 71% | 23% |

| Oxybutynin IR (5 mg) | 60% | 30% |

| Placebo | 33% | - |

Combination Therapy

Recent research indicates that combining this compound with alpha-blockers like tamsulosin may enhance therapeutic outcomes for male patients with OAB symptoms . This combination therapy approach is gaining traction as it addresses both bladder overactivity and potential prostate-related urinary issues.

Pediatric Use

This compound is also being explored for pediatric applications, particularly in treating nocturnal enuresis (bedwetting). Clinical studies suggest that doses ranging from 0.03 to 0.12 mg/kg are generally well tolerated among children aged 1 month to 15 years .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Elderly Patients : A cohort study involving elderly patients demonstrated significant improvements in urinary symptoms with minimal adverse effects, reinforcing the drug's safety profile in older demographics .

- Transdermal Administration : A study on transdermal patches showed similar efficacy to oral doses while reducing common side effects like dry mouth and constipation, suggesting a promising alternative delivery method .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Tolterodine demonstrates comparable efficacy to oxybutynin but with significantly lower rates of dry mouth (RR 0.65, 95% CI 0.60–0.71) and discontinuation due to adverse events (RR 0.52, 95% CI 0.40–0.66) .

- In pediatric populations, tolterodine is preferred due to fewer anticholinergic side effects, such as cognitive impairment .

Tolterodine vs. Newer Anticholinergics

Solifenacin

Fesoterodine

- Efficacy : Fesoterodine (4–8 mg/day) outperformed tolterodine ER in reducing daily incontinence episodes (WMD -0.19, 95% CI -0.30 to -0.09) and improving quality of life (SMD -0.20, 95% CI -0.27 to -0.14) .

- Safety : Higher withdrawal rates due to adverse events (RR 1.45, 95% CI 1.10–1.91) were observed with fesoterodine .

Mirabegron/Vibegron (β3-Adrenoceptor Agonists)

- Mechanism : Mirabegron and vibegron activate β3 receptors, offering an alternative for patients intolerant to anticholinergics.

Pharmacokinetic and Formulation Comparisons

| Parameter | Tolterodine IR/ER | Oxybutynin IR/ER | Solifenacin |

|---|---|---|---|

| Bioavailability | 10–70% (high variability) | 6–10% (extensive first-pass) | 90% (consistent) |

| Half-Life | 2–3 h (IR), 6–8 h (ER) | 2–3 h (IR), 13 h (ER) | 45–68 h |

| Active Metabolites | 5-Hydroxymethyl derivative | N-desethyloxybutynin | None |

| Transdermal Options | Proniosomal gel (experimental) | Approved patch/gel | None |

Key Insights :

Biological Activity

S-(-)-Tolterodine D-tartrate is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article explores these aspects in detail, supported by data tables and case studies.

S-(-)-Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. By inhibiting these receptors, tolterodine reduces bladder contractions and increases bladder capacity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.

- Key Actions :

Pharmacokinetics

Tolterodine is extensively metabolized in the liver, primarily via the cytochrome P450 2D6 pathway, leading to the formation of its active metabolite, 5-hydroxymethyltolterodine . This metabolite has similar pharmacological effects as tolterodine itself.

Table 1: Pharmacokinetic Parameters of Tolterodine and Its Metabolite

| Parameter | Tolterodine (4 mg) | 5-Hydroxymethyltolterodine |

|---|---|---|

| Volume of Distribution (L) | 113 ± 26.7 | Not specified |

| Protein Binding (%) | ~96.3 | Not specified |

| Half-life (hours) | 3-4 | Not specified |

| Urinary Excretion (%) | 77% | 5% to 14% |

Clinical Efficacy

Clinical trials have demonstrated that tolterodine significantly improves micturition parameters in patients with OAB. In a pooled analysis of several studies:

- Reduction in Incontinence Episodes :

Table 2: Change in Weekly Incontinence Episodes

| Treatment Group | Baseline Mean (SD) | Week 12 Mean (SD) | Change from Baseline (Mean ± SD) |

|---|---|---|---|

| Tolterodine (2 mg q.d.) | 13.8 (8.0) | 10.0 (8.7) | -3.8 (6.1) |

| Placebo | 14.2 (9.3) | 8.9 (9.1) | -5.3 (7.6) |

Safety and Tolerability

Tolterodine is generally well tolerated, with the most common adverse effect being dry mouth, which occurs less frequently than with other antimuscarinics:

- Incidence of Dry Mouth :

- Tolterodine: ~40%

- Oxybutynin: ~78%

In pediatric studies, tolterodine showed a comparable safety profile with a minor increase in urinary tract infections observed .

Case Studies

A notable case study highlighted an incident of tolterodine poisoning , presenting symptoms typical of anticholinergic toxicity such as drowsiness and confusion . This underscores the importance of monitoring dosage and patient response during treatment.

Q & A

Q. What in vitro/ex vivo models evaluate transdermal permeation efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.